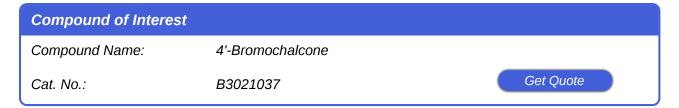


# A Comparative Analysis of Spectroscopic Data for 4'-Bromochalcone Against Literature Values

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For researchers, scientists, and professionals in drug development, accurate characterization of synthesized compounds is paramount. This guide provides a direct comparison of experimental spectroscopic data for **4'-Bromochalcone** with established literature values, offering a crucial checkpoint for compound verification.

This document outlines the expected <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data for **4'-Bromochalcone** based on published research. It also provides standardized experimental protocols for acquiring this data, ensuring a reliable cross-reference for newly synthesized samples.

## **Workflow for Spectroscopic Data Comparison**

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with literature values to confirm the identity and purity of a synthesized compound like **4'-Bromochalcone**.

Caption: Workflow for the comparison of experimental and literature spectroscopic data.

## **Spectroscopic Data Comparison Tables**

The following tables summarize the literature values for the <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data of **4'-Bromochalcone**. These tables serve as a benchmark for researchers to compare their experimental findings.



Table 1: <sup>1</sup>H NMR Spectroscopic Data of **4'-Bromochalcone** 

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Solvent
8.10-8.08	m	2H	Aromatic Protons	Acetone-d <sub>6</sub>
7.87-7.82	m	4H	Aromatic & Vinylic (Hβ) Protons	Acetone-d₅
~7.82	d, J ≈ 15.7 Hz	1H	Нβ	CDCl <sub>3</sub>
~7.47	d, J ≈ 15.7 Hz	1H	Ηα	CDCl <sub>3</sub>

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4'-Bromochalcone** 

Chemical Shift (δ ppm)	Assignment	Solvent
189.1	Carbonyl Carbon (C=O)	Acetone-d <sub>6</sub>
145.4	Vinylic Carbon (Cβ)	Acetone-d <sub>6</sub>
138.1	Aromatic Carbon	Acetone-d <sub>6</sub>
135.9	Aromatic Carbon	Acetone-d <sub>6</sub>
131.9	Aromatic Carbon	Acetone-d <sub>6</sub>
130.8	Aromatic Carbon	Acetone-d <sub>6</sub>
129.1	Aromatic Carbon	Acetone-d <sub>6</sub>
128.1	Vinylic Carbon (Cα)	Acetone-d <sub>6</sub>
127.7	Aromatic Carbon (C-Br)	Acetone-d <sub>6</sub>

Table 3: Mass Spectrometry Data of 4'-Bromochalcone



m/z	Assignment	Notes
286, 288	[M]+, [M+2]+	Molecular ion peaks exhibiting the characteristic isotopic pattern for bromine ( <sup>79</sup> Br and <sup>81</sup> Br are in an approximate 1:1 ratio).[1][2]
207	[M-Br]+	Fragment resulting from the loss of the bromine atom.[1]

## **Experimental Protocols**

The following are standard protocols for obtaining the spectroscopic data for **4'-Bromochalcone**. Adherence to these or similar validated methods is crucial for generating data that can be reliably compared to literature values.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **4'-Bromochalcone** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or Acetone-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Use a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set a spectral width of approximately 10-12 ppm.



- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Typically, 16-64 scans are sufficient.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set a spectral width of approximately 200-220 ppm.
  - Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
  - A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## **Mass Spectrometry (Electron Ionization - EI)**

- Sample Introduction: Introduce a small amount of the **4'-Bromochalcone** sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe. For a sample that is soluble and volatile, gas chromatography (GC-MS) can be used.
- Ionization:
  - Use a standard electron ionization (EI) source.
  - Set the electron energy to 70 eV.
- Mass Analysis:



- Scan a mass range appropriate for the compound, for instance, from m/z 50 to 350.
- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
- Data Acquisition and Analysis:
  - Record the mass spectrum, which is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peaks ([M]+ and [M+2]+) and major fragment ions.
  - Compare the obtained spectrum with literature data or a spectral database.

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### References

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